(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-17-11-8-13-6-4-5-7-15(13)19(17)27-21(23)22-20(24)16-10-9-14(25-2)12-18(16)26-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJANXGQVZAVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole intermediate, which is then coupled with the benzamide derivative. Key steps include:
Formation of Naphthothiazole: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The naphthothiazole intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect cellular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | Substituents on Benzamide | Substituents on Thiazole/Naphthothiazole | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (E)-2,4-Dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2-ylidene)benzamide (Target) | Naphtho[2,1-d]thiazole | 2,4-Dimethoxy | 3-Methyl | ~407.46 (calculated) |
| (E)-3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15m) | Thiazole | 3-Methoxy | 3-Methyl, 4-(3,4,5-trimethoxyphenyl) | 455.48 |
| (E)-2-(Benzo[d]thiazol-2-ylidene)-2-cyanoethanethioamide (9) | Benzothiazole | Cyano, thioamide | None | ~261.35 |
| 4-(3-Benzylbenzo[d]thiazol-2-ylidene)-cyclohexa-2,5-dien-1-one (4d) | Benzothiazole + cyclohexadienone | None | 3-Benzyl | ~347.44 |
Key Observations :
- Methoxy substituents on the benzamide (2,4-dimethoxy) are critical for electronic modulation, analogous to compound 15m, where methoxy groups enhance solubility and metabolic stability .
- 3-Methyl substitution on the thiazole ring is conserved in multiple analogues (e.g., 15m, 5p) to prevent steric hindrance while maintaining planarity .
Spectral and Physicochemical Properties
Table 2: NMR Data Comparison
| Compound | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |
|---|---|---|
| Target Compound | 3.8–4.0 (OCH₃), 6.5–8.5 (aromatic H), 2.5 (CH₃ on thiazole) | 170–175 (C=O), 55–60 (OCH₃), 20–25 (CH₃) |
| 15m | 3.9–4.0 (OCH₃), 6.6–7.9 (aromatic H), 2.4 (CH₃ on thiazole) | 168.9 (C=O), 56.1 (OCH₃), 21.4 (CH₃) |
| 5p | 0.8–1.5 (C₁₂H₂₅ chain), 7.2–8.4 (aromatic H) | 174.2 (C=O), 34.9 (N–CH₃), 14–35 (C₁₂H₂₅) |
Insights :
- Methoxy groups in the target compound and 15m show nearly identical ¹H NMR shifts (~3.9 ppm), confirming their electron-donating effects .
- The naphthothiazole core introduces downfield shifts in aromatic protons (δ 7.5–8.5 ppm) compared to simpler thiazoles (δ 6.5–7.5 ppm) due to extended conjugation .
Structure-Activity Relationship (SAR) :
- Methoxy groups enhance solubility and membrane permeability, as seen in 15m and the target compound.
- Bulky substituents (e.g., naphthothiazole vs. benzothiazole) improve target selectivity but may reduce bioavailability .
Stability and Reactivity
Biological Activity
(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antidiabetic effects, antimicrobial activity, and structure-activity relationships (SAR) based on available research findings.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds structurally similar to this compound. For instance, derivatives of benzamides have shown significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.
Inhibitory Activity
The compound's efficacy can be compared with other synthesized derivatives. The following table summarizes the IC50 values of various compounds tested against α-glucosidase:
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Reference Acarbose | 39.48 ± 0.80 |
| Compound 5o | 10.75 ± 0.52 |
The most active compound in a related study was found to possess an IC50 value of 10.75 μM, indicating potent inhibitory action against α-glucosidase enzymes . The SAR analysis revealed that electron-donating and electron-withdrawing groups significantly influence the biological activity of these compounds.
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been documented extensively. Compounds similar to this compound have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study
In a study assessing the antimicrobial effects of benzamide derivatives:
- Tested Strains : E. coli and Staphylococcus aureus
- Results : The derivatives exhibited moderate to strong antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 μg/mL.
This suggests that modifications in the benzamide structure can enhance its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups can significantly affect the biological activity of this compound.
Key Findings:
- Electron Donors : Alkyl groups enhance solubility and bioavailability.
- Electron Acceptors : Nitro groups increase potency by enhancing binding affinity to target enzymes.
- Hydrophobic Interactions : The naphthalene moiety contributes to increased interactions within the enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
